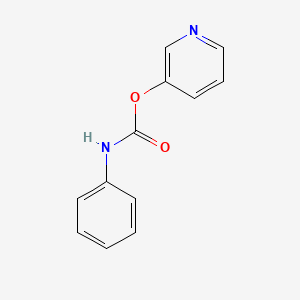
Citric acid, tin(II)salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Citric acid, tin(II) salt, also known as stannous citrate, is a chemical compound with the formula C6H6O7Sn. This compound is formed by the reaction of citric acid with tin(II) ions. Citric acid is a weak organic acid commonly found in citrus fruits, while tin(II) ions are derived from tin, a post-transition metal. The combination of these two components results in a compound that has unique properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of citric acid, tin(II) salt typically involves the reaction of citric acid with a tin(II) salt, such as tin(II) chloride. The reaction can be represented as follows: [ \text{C6H8O7} + \text{SnCl2} \rightarrow \text{C6H6O7Sn} + 2\text{HCl} ] This reaction is usually carried out in an aqueous medium, and the resulting product is isolated by crystallization or precipitation .
Industrial Production Methods: In industrial settings, the production of citric acid, tin(II) salt may involve more sophisticated techniques to ensure high purity and yield. One common method involves the use of an inorganic base, such as sodium hydroxide, to facilitate the reaction between citric acid and a tin(II) salt . The process may also include steps for purification and quality control to meet industrial standards.
化学反应分析
Types of Reactions: Citric acid, tin(II) salt can undergo various chemical reactions, including:
Oxidation: The tin(II) ion can be oxidized to tin(IV) under certain conditions.
Reduction: The compound can act as a reducing agent in some reactions.
Substitution: The tin(II) ion can be replaced by other metal ions in complexation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Complexation agents like ethylenediaminetetraacetic acid (EDTA) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Tin(IV) compounds.
Reduction: Reduced organic compounds.
Substitution: Metal-citrate complexes
科学研究应用
Citric acid, tin(II) salt has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and a catalyst in organic synthesis.
Biology: Employed in studies involving metal ion chelation and enzyme inhibition.
Medicine: Investigated for its potential use in radiopharmaceuticals and as an antimicrobial agent.
Industry: Utilized in electroplating, as a stabilizer in food products, and in the production of tin-based materials .
作用机制
The mechanism by which citric acid, tin(II) salt exerts its effects is primarily through its ability to chelate metal ions. The citric acid component binds to metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in biological systems. Additionally, the reducing properties of the tin(II) ion can facilitate redox reactions, contributing to its effectiveness in various applications .
相似化合物的比较
- Tin(II) chloride (SnCl2)
- Tin(II) sulfate (SnSO4)
- Tin(II) oxalate (C2O4Sn)
- Tin(II) pyrophosphate (P2O7Sn)
- Tin(II) acetylacetonate (C5H7O2Sn)
Comparison: Citric acid, tin(II) salt is unique due to its combination of citric acid and tin(II) ions, which imparts both chelating and reducing properties. Unlike other tin(II) compounds, stannous citrate is particularly effective in applications requiring metal ion chelation and stabilization, such as in food preservation and radiopharmaceuticals .
属性
CAS 编号 |
5077-53-2 |
|---|---|
分子式 |
C6H8O7Sn |
分子量 |
310.83 g/mol |
InChI |
InChI=1S/C6H8O7.Sn/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |
InChI 键 |
IOVSQAQVXZOFTD-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Sn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11964033.png)
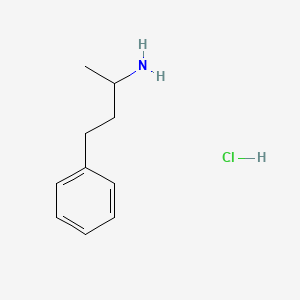
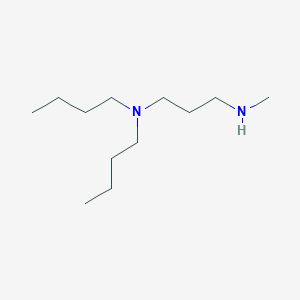
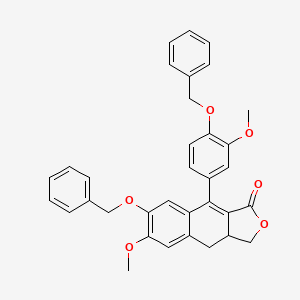
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11964063.png)

![(1E)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B11964075.png)
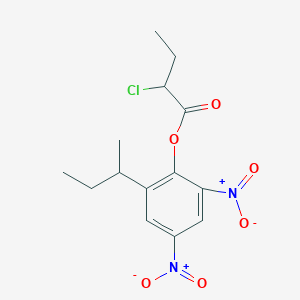
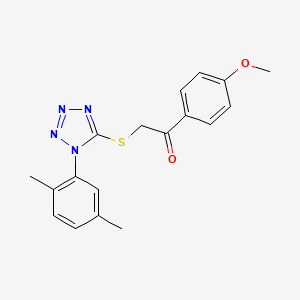

![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11964091.png)
![Ethyl 2-[3-hydroxy-5-(4-isopropylphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11964096.png)
![(5Z)-3-Allyl-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964105.png)
